

Euparin (Enoxaparin) in Combination Therapies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Euparin*

Cat. No.: *B158306*

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Introduction

Euparin, the brand name for Enoxaparin, a low molecular weight heparin (LMWH), has long been established as a potent anticoagulant.^{[1][2]} Beyond its traditional role in thromboprophylaxis, a growing body of preclinical evidence highlights its potential as an adjunct in cancer therapy. This document provides detailed application notes and protocols based on published preclinical studies investigating the synergistic effects of **Euparin** in combination with chemotherapy and immunotherapy. The data presented herein demonstrates **Euparin**'s ability to enhance the efficacy of standard anticancer agents by modulating key signaling pathways and the tumor microenvironment.

I. Euparin in Combination with Chemotherapy

Preclinical studies have shown that **Euparin** can potentiate the cytotoxic effects of conventional chemotherapeutic agents such as cisplatin and doxorubicin in various cancer cell lines. This synergy may allow for reduced dosages of chemotherapy, potentially mitigating associated toxicities.

A. Combination with Cisplatin in Oral Squamous Cell Carcinoma (OSCC)

A study investigating the combination of **Euparin** and cisplatin in the H357 human oral squamous cell carcinoma cell line revealed a significant synergistic effect, leading to reduced cell viability and increased apoptosis.[1][3][4]

Treatment Group (48h)	Cell Viability (% of Control)	Apoptosis Rate (% of Total Cells)
Control	100%	Baseline
Cisplatin (8 μ M)	~50%	Increased vs. Control
Cisplatin (10 μ M)	~40%	Significantly Increased vs. Control
Enoxaparin (100 μ g/ml)	~90%	Minimal Increase vs. Control
Cisplatin (8 μ M) + Enoxaparin (100 μ g/ml)	~30%	Significantly Increased vs. Cisplatin alone
Cisplatin (10 μ M) + Enoxaparin (100 μ g/ml)	~25%	Significantly Increased vs. Cisplatin alone

Table 1: Synergistic effect of **Euparin** (Enoxaparin) and Cisplatin on H357 cell viability and apoptosis. Data extrapolated from Camacho-Alonso et al. (2020).[1][3][4]

1. Cell Culture and Treatment:

- Cell Line: H357 human oral squamous cell carcinoma cell line.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
- Culture Conditions: 37°C, 5% CO₂ incubator.
- Treatment:
 - Cisplatin was administered at concentrations of 1, 2, 4, 8, and 10 μ M.[3]
 - Enoxaparin sodium was administered at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 μ g/ml.[3]

- For combination studies, cells were treated with various concentrations of cisplatin in the presence or absence of 100 µg/ml enoxaparin sodium.[3]

2. Cell Viability Assay (MTT Assay):

- Seed H357 cells in 96-well plates and allow them to adhere overnight.
- Treat cells with cisplatin and/or enoxaparin for 24, 48, and 72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

3. Apoptosis Assay (Flow Cytometry):

- Treat H357 cells with the indicated concentrations of cisplatin and enoxaparin for 24, 48, and 72 hours.
- Harvest and wash the cells with PBS.
- Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

B. Combination with Doxorubicin in Lung Adenocarcinoma

In the A549 lung adenocarcinoma cell line, **Euparin** was shown to enhance the efficacy of doxorubicin by promoting apoptosis and inhibiting key survival signaling pathways.[5][6]

Treatment Group (24h)	A549 Cell Proliferation (BrdU Incorporation, % of Control)
Control	100%
Enoxaparin (44 μ M)	~80%
Doxorubicin	Decreased vs. Control
Doxorubicin + Enoxaparin (44 μ M)	Significantly Decreased vs. Doxorubicin alone

Table 2: **Euparin** (Enoxaparin) enhances the anti-proliferative effect of Doxorubicin in A549 cells. Data extrapolated from Migliore et al. (2019).[5][6]

1. Cell Culture and Treatment:

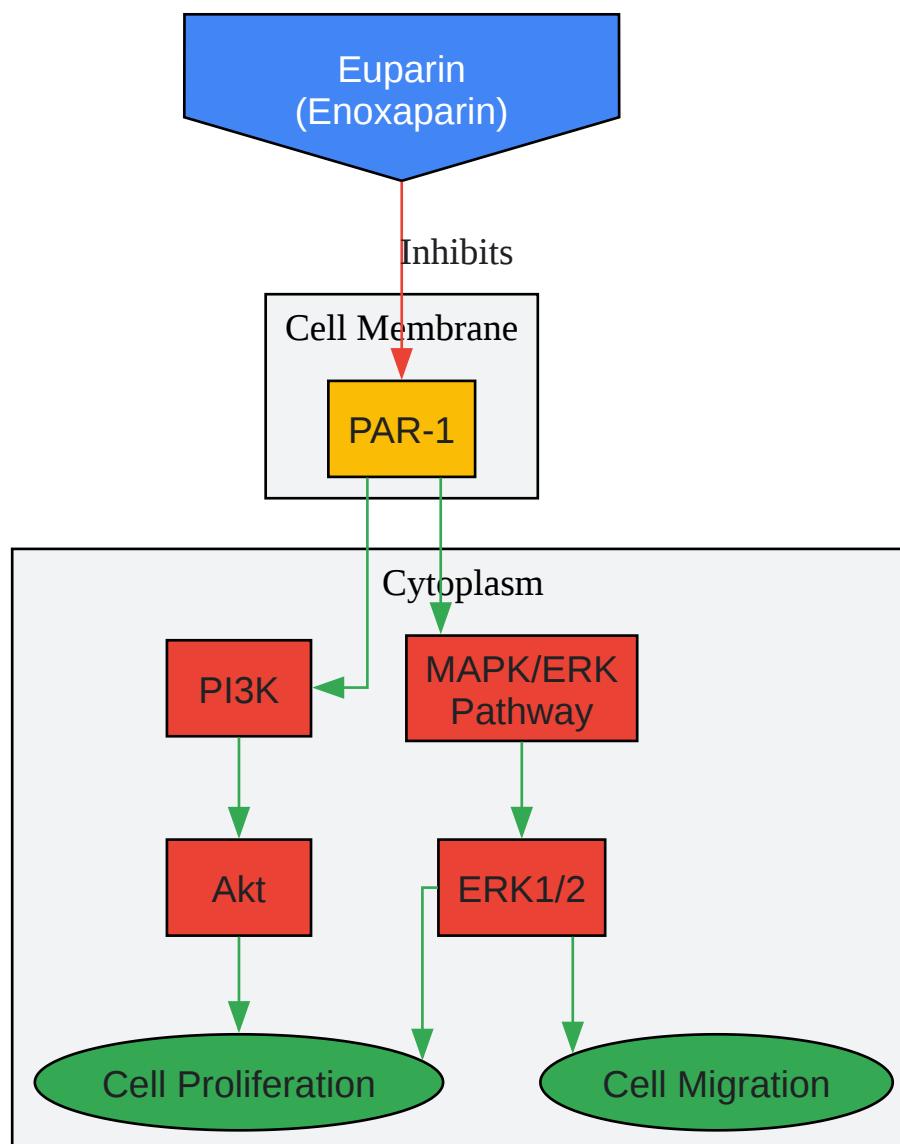
- Cell Line: A549 human lung adenocarcinoma cell line.
- Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
- Culture Conditions: 37°C, 5% CO2.
- Treatment: Cells were treated with various concentrations of enoxaparin (0.22-66 μ M) and/or doxorubicin for 24 hours.[5]

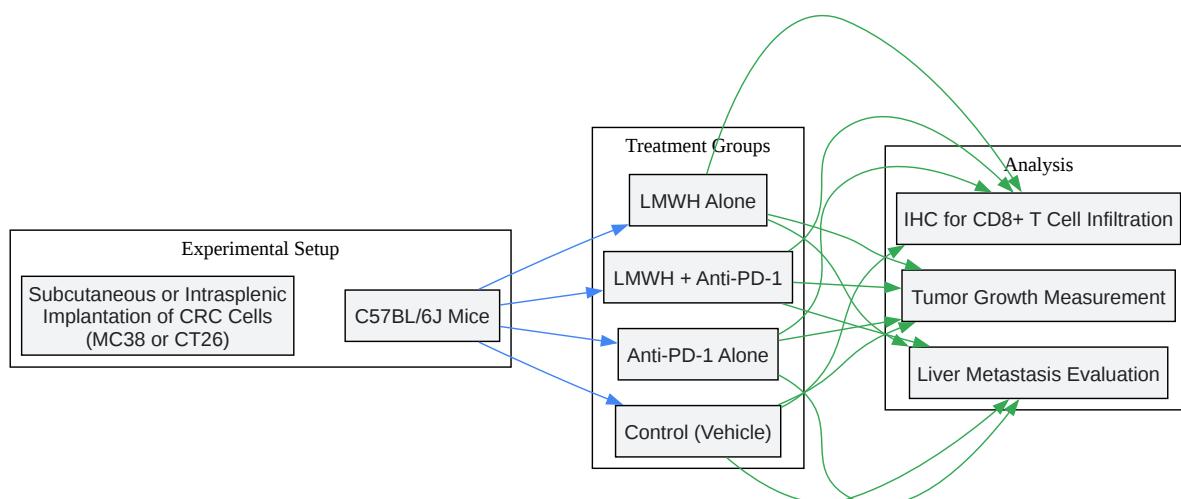
2. Proliferation Assay (BrdU ELISA):

- Seed A549 cells in 96-well plates.
- Treat with enoxaparin and/or doxorubicin for 24 hours.
- Add BrdU labeling solution and incubate for an additional 2-4 hours.
- Fix the cells and add the anti-BrdU-POD antibody.
- Add substrate and measure the absorbance at 450 nm.

3. Western Blot Analysis for Signaling Pathways:

- Treat A549 cells with enoxaparin for 24 hours.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against p-ERK1/2, ERK1/2, p-Akt, Akt, and β-actin overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



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